2-(4-Chloro-phenoxy)-[1,3,2]dioxaphospholane
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Overview
Description
2-(4-Chloro-phenoxy)-[1,3,2]dioxaphospholane is a chemical compound known for its unique structure and reactivity. It is a member of the dioxaphospholane family, which are cyclic phosphates. This compound is characterized by the presence of a chloro-phenoxy group attached to a dioxaphospholane ring, making it a valuable reagent in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-phenoxy)-[1,3,2]dioxaphospholane typically involves the reaction of 4-chlorophenol with a suitable phosphorus-containing reagent. One common method includes the reaction of 4-chlorophenol with phosphorus trichloride in the presence of a base, followed by cyclization to form the dioxaphospholane ring. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and consistent quality. The industrial methods also incorporate purification steps such as distillation and recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-phenoxy)-[1,3,2]dioxaphospholane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines and alcohols.
Oxidation Reactions: The compound can be oxidized to form phosphates and phosphonates.
Reduction Reactions: Reduction can lead to the formation of phosphines and other reduced phosphorus species.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of phenoxy-substituted phosphates.
Oxidation: Formation of phosphates and phosphonates.
Reduction: Formation of phosphines and related compounds.
Scientific Research Applications
2-(4-Chloro-phenoxy)-[1,3,2]dioxaphospholane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic and inorganic compounds.
Biology: Employed in the modification of biomolecules and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-phenoxy)-[1,3,2]dioxaphospholane involves its ability to act as a phosphorylating agent. It can transfer its phosphorus-containing group to nucleophiles, leading to the formation of new phosphorus-oxygen or phosphorus-nitrogen bonds. This reactivity is crucial in many of its applications, particularly in the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1,3,2-dioxaphospholane
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- 2-Phenoxy-1,3,2-dioxaphospholane
Uniqueness
2-(4-Chloro-phenoxy)-[1,3,2]dioxaphospholane is unique due to the presence of the chloro-phenoxy group, which imparts distinct reactivity and properties compared to other dioxaphospholanes. This uniqueness makes it particularly valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1,3,2-dioxaphospholane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClO3P/c9-7-1-3-8(4-2-7)12-13-10-5-6-11-13/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNCEXFWACBQHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COP(O1)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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